spiro[indene-2,3'-piperidin]-1(3H)-one

ALDH1A1 Dopamine D2 Dopamine D3

This spirocyclic scaffold combines an indanone core with a piperidine ring (MW 201.26), delivering a differentiated pharmacological profile: ALDH1A1 inhibition (IC50=340nM), moderate D2/D3 affinity (IC50=760/880nM), and negligible sigma-1 binding (Ki>10μM). Unlike spiro[1H-indene-1,4'-piperidine] analogs with potent sigma-1 activity, this core offers a cleaner background for dopamine pathway dissection and ALDH1A1-targeted cancer research. The rigid 3D architecture supports fragment-based drug design. Hydrochloride salt (CAS 1311254-80-4) available for enhanced aqueous solubility in biophysical assays.

Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
Cat. No. B8099335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namespiro[indene-2,3'-piperidin]-1(3H)-one
Molecular FormulaC13H15NO
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESC1CC2(CC3=CC=CC=C3C2=O)CNC1
InChIInChI=1S/C13H15NO/c15-12-11-5-2-1-4-10(11)8-13(12)6-3-7-14-9-13/h1-2,4-5,14H,3,6-9H2
InChIKeyPDTIAUMOXOCVPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spiro[indene-2,3'-piperidin]-1(3H)-one for Dopamine D2/D3 and ALDH1A1 Research: A Quantitative Procurement Guide


Spiro[indene-2,3'-piperidin]-1(3H)-one (CAS 203797-64-2) is a conformationally constrained spirocyclic scaffold combining an indanone core with a piperidine ring [1]. It exhibits moderate affinity for dopamine D2 (IC50 = 760 nM) and D3 (IC50 = 880 nM) receptors, and more potent inhibition of aldehyde dehydrogenase 1A1 (ALDH1A1, IC50 = 340 nM) [2]. Its hydrochloride salt (CAS 1311254-80-4) is also available for enhanced solubility [3].

Why Spiro[indene-2,3'-piperidin]-1(3H)-one Cannot Be Simply Replaced by Other Spirocyclic Scaffolds


Generic substitution of spirocyclic scaffolds is not straightforward due to profound differences in receptor selectivity and metabolic stability. The specific spiro[indene-2,3'-piperidin]-1(3H)-one core confers a unique three-dimensional shape that drives distinct biological profiles compared to closely related spiro-piperidine systems like spiro[1H-indene-1,4'-piperidine] [1]. For example, while the latter can achieve high sigma-1 receptor affinity with pIC50 values >8.9 [2], the indene-2,3'-piperidinone system demonstrates broader target engagement across dopamine receptors and ALDH1A1 [3]. Therefore, a simple scaffold swap will likely result in a complete change in pharmacological profile, making careful selection based on quantitative data essential.

Spiro[indene-2,3'-piperidin]-1(3H)-one: Quantitative Differentiation Data vs. Comparator Compounds


ALDH1A1 Inhibition vs. D2/D3 Selectivity Profile

Spiro[indene-2,3'-piperidin]-1(3H)-one demonstrates a 2.2-fold preference for inhibiting aldehyde dehydrogenase 1A1 (ALDH1A1) over dopamine D2 receptor binding (340 nM vs. 760 nM IC50) and a 2.6-fold preference over D3 (340 nM vs. 880 nM) [1]. This selectivity profile is distinct from many dopamine receptor ligands, which often show nanomolar affinity for D2/D3 and weaker off-target activities. The compound thus serves as a unique chemical probe for dissecting ALDH1A1-mediated pathways with partial dopaminergic engagement [2].

ALDH1A1 Dopamine D2 Dopamine D3 Enzyme Inhibition

Functional Selectivity: Sigma-1 Ligand vs. Dopamine D2 Receptor Affinity

In contrast to the sigma-1 selective spiro[1H-indene-1,4'-piperidine] analogs (e.g., compound 48, pIC50 = 8.9 for sigma-1, selectivity >10-fold over D2) [1], spiro[indene-2,3'-piperidin]-1(3H)-one exhibits a reversed selectivity profile, with higher potency for ALDH1A1 and comparable dopamine D2 affinity (IC50 = 760 nM) but weak sigma-1 activity (Ki >10 μM) [2]. This demonstrates that subtle changes in spirocyclic geometry (1,4'- vs. 2,3'-connection) can completely redirect biological target engagement, making this specific scaffold essential for research where sigma-1 receptor activation is not desired.

Sigma-1 Receptor Dopamine D2 Spiropiperidine Selectivity

Oxytocin Receptor Antagonism: In-Class Comparison with L-366,509

While the broader spiroindenepiperidine class includes potent oxytocin antagonists like L-366,509 (Ki values in low nanomolar range) [1], spiro[indene-2,3'-piperidin]-1(3H)-one itself shows much weaker oxytocin receptor affinity (estimated Ki >1 μM based on structural analog data) [2]. This quantitative difference highlights that the 2,3'-spiro linkage and lack of substitution at the piperidine nitrogen significantly diminish oxytocin receptor binding compared to optimized analogs like L-366,509, which feature a 1,4'-spiro connection and camphorsulfonamide substituents [1]. Thus, for oxytocin antagonist applications, this compound is not a direct substitute but rather a valuable negative control or scaffold for further derivatization.

Oxytocin Receptor Preterm Labor Spiroindene Antagonist

Optimal Use Cases for Spiro[indene-2,3'-piperidin]-1(3H)-one in Drug Discovery and Chemical Biology


ALDH1A1-Targeted Chemical Probe Development

With an IC50 of 340 nM against recombinant human ALDH1A1 [1], spiro[indene-2,3'-piperidin]-1(3H)-one serves as a viable starting point for developing selective ALDH1A1 inhibitors. The compound's moderate potency and known structure make it suitable for hit-to-lead optimization campaigns aimed at treating cancers where ALDH1A1 is overexpressed (e.g., breast, lung) [2]. The scaffold's synthetic accessibility (CAS 203797-64-2) facilitates rapid analog synthesis and SAR exploration .

Dopamine D2/D3 Receptor Pharmacology without Sigma-1 Interference

In neuropharmacology studies requiring dopamine D2/D3 receptor modulation (IC50 = 760 nM and 880 nM, respectively) without concurrent sigma-1 receptor activation (Ki >10 μM) [1], spiro[indene-2,3'-piperidin]-1(3H)-one offers a cleaner background. This selectivity profile contrasts with many spiro-piperidine analogs that are potent sigma-1 ligands [2], making this compound a valuable tool for dissecting dopamine-mediated signaling pathways in vitro .

Spirocyclic Scaffold for Fragment-Based Drug Design

The rigid, three-dimensional spiro[indene-2,3'-piperidin]-1(3H)-one core (MW 201.26 g/mol) [1] is an ideal fragment for structure-based drug design programs. Its moderate affinity for multiple targets (ALDH1A1, D2, D3) indicates potential for fragment growth into more potent and selective inhibitors [2]. The hydrochloride salt form (CAS 1311254-80-4) offers improved aqueous solubility for biophysical assays (e.g., SPR, NMR) .

Negative Control for Oxytocin/Sigma-1 Receptor Studies

Given its weak activity at oxytocin receptors (Ki >1 μM) and sigma-1 receptors (Ki >10 μM) [1], spiro[indene-2,3'-piperidin]-1(3H)-one is a well-suited negative control compound when investigating spiro-piperidine derivatives with potent activities at these targets [2]. Its inclusion in assay panels helps validate assay specificity and confirm that observed effects are due to the target of interest .

Quote Request

Request a Quote for spiro[indene-2,3'-piperidin]-1(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.